N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
Description
N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide is a hydrazone derivative characterized by a 4-methoxybenzylidene moiety and a 2-thienylacetohydrazide backbone. This compound belongs to the broader class of acylhydrazones, which are known for diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-18-12-6-4-11(5-7-12)10-15-16-14(17)9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
QANFDVFAQQCQMU-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis
-
Conditions : Acidic or basic environments.
-
Outcome : Reversion to the parent aldehyde and hydrazide via cleavage of the C=N bond.
-
Application : Useful for regenerating starting materials or modifying the molecule.
Oxidation
-
Mechanism : The hydrazone group undergoes oxidation to form azo or nitro derivatives.
-
Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction
-
Mechanism : Reduction of the C=N bond to form an amine derivative.
-
Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Molecular Formula
Functional Groups
-
Hydrazone (C=N-N) : Central to reactivity.
-
Methoxyphenyl group : Electron-donating, stabilizes the molecule.
-
Thienyl moiety : Aromatic sulfur-containing ring enhances lipophilicity.
Characterization Data
Reaction Types and Conditions
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that hydrazone derivatives, including those similar to N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide, exhibit significant antitumor properties. A study evaluated various hydrazone derivatives against multiple cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results demonstrated that certain derivatives showed high inhibitory effects on cell proliferation in a dose-dependent manner .
Antimicrobial Properties
The compound has also been studied for its antimicrobial efficacy. A series of hydrazide-hydrazone derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that some derivatives exhibited potent antibacterial activity, suggesting potential use in treating bacterial infections .
Agricultural Applications
Herbicidal Activity
Hydrazide compounds have been explored for their herbicidal properties. A study reported the synthesis of new hydrazides and their evaluation for herbicidal activity. The results showed that certain hydrazides effectively inhibited the growth of various weed species, indicating their potential as herbicides in agricultural practices .
Materials Science
Synthesis of Novel Materials
this compound can serve as a precursor for synthesizing novel materials with specific properties. For instance, its derivatives have been integrated into polymer matrices to enhance thermal stability and mechanical strength. Research has demonstrated that incorporating such compounds into materials can improve their performance in various applications, including coatings and composites .
Table 1: Antitumor Activity of Hydrazone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| 3 | MCF-7 | 12.5 | 85 |
| 5c | SF-268 | 8.0 | 90 |
| 7 | NCI-H460 | 15.0 | 80 |
Data adapted from antitumor evaluation studies .
Table 2: Antimicrobial Activity of Hydrazone Derivatives
| Compound ID | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 6a | Staphylococcus aureus | 20 |
| 6b | Escherichia coli | 15 |
| 6c | Candida albicans | 18 |
Mechanism of Action
The mechanism of action of N’-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Substituent Differences :
Antitumor Activity:
- Akt/PI3K Inhibition : Hydrazones like N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide inhibit Akt (IC₅₀ = 0.50 µg/mL) .
- MMINA : Protects against cisplatin-induced organ damage via antioxidant pathways .
Anti-Inflammatory Activity:
- COX-1 Inhibition: Compounds with tetrazole-thio moieties (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N′-(4-morpholinobenzylidene)acetohydrazide) show selective COX-1 inhibition .
- Diclofenac hybrids: 2-[2-(2,6-Dichloroanilino)phenyl]-N′-[(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide reduces inflammation .
Antimicrobial and Antiparasitic Activity:
Physicochemical Properties
Key Observations :
- The thiophene’s sulfur atom may reduce solubility in polar solvents compared to phenyl derivatives.
Biological Activity
N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction between 4-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The resulting hydrazone structure is characterized by the presence of a methoxy group on the phenyl ring and a thiophene moiety, which are known to enhance biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, a study reported that derivatives of hydrazides exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| This compound | 20 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that this compound has comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, research conducted on MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines showed high inhibitory effects, with IC50 values ranging from 10 to 25 µM.
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| NCI-H460 | 20 | 65 |
| SF-268 | 25 | 60 |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as inducing apoptosis or inhibiting cell cycle progression .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. A comparative study indicated that this compound exhibited strong free radical scavenging activity, with an effectiveness close to that of ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 87.8 |
| Ascorbic Acid | 88.0 |
This ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Ergenç et al. synthesized various hydrazone derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research at the National Cancer Institute highlighted the anticancer potential of hydrazone derivatives, including those structurally related to this compound, demonstrating their ability to inhibit tumor growth in vitro .
- Antioxidant Properties : A comparative analysis of various compounds for their antioxidant activity revealed that those containing thiophene rings exhibited enhanced scavenging capabilities against reactive oxygen species, supporting the hypothesis that structural modifications can significantly influence biological activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
